6-Azido-hexylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
6-Azido-hexylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, structure, and applications of 6-azido-hexylamine, a versatile bifunctional linker crucial for advancements in bioconjugation and pharmaceutical sciences.
Introduction
6-Azido-hexylamine is a linear bifunctional molecule featuring a terminal primary amine and an azide group, separated by a six-carbon aliphatic chain. This unique structure makes it an invaluable tool in chemical biology, drug discovery, and materials science. The primary amine allows for facile conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functionalities. Simultaneously, the azide group serves as a versatile handle for "click chemistry," particularly the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key applications of 6-azido-hexylamine.
Chemical Structure and Identification
The structural integrity of 6-azido-hexylamine is fundamental to its utility as a chemical linker. Its key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 6-azidohexan-1-amine[2] |
| CAS Number | 349553-73-7[2] |
| Molecular Formula | C₆H₁₄N₄[2] |
| SMILES | NCCCCCCN=[N+]=[N-][3] |
| InChI | InChI=1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 |
| InChIKey | CLQMAUAPICAWGT-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 6-azido-hexylamine are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | 204.7 °C | |
| Storage Temperature | 2°C - 8°C or -20°C | |
| Purity | Typically ≥95% |
Chemical Reactivity and Synthesis
6-Azido-hexylamine's reactivity is characterized by the distinct chemical behaviors of its two functional groups: the primary amine and the azide.
The primary amine exhibits typical nucleophilic properties. It readily participates in:
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Amide bond formation: Reacts with carboxylic acids (often activated with reagents like EDC/NHS) to form stable amide linkages.
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Reductive amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary amines.
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Nucleophilic substitution: Can react with alkyl halides and other electrophiles.
The azide group is remarkably stable under many reaction conditions, making it an ideal bioorthogonal handle. Its primary reactivity is in cycloaddition reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of click chemistry, this reaction with a terminal alkyne proceeds with high efficiency and regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN), offering excellent biocompatibility for in vivo applications.
Logical Flow of Synthesis
A common synthetic route to 6-azido-hexylamine involves the conversion of a readily available starting material with a suitable leaving group to an azide, while ensuring the amine functionality is either protected or introduced subsequently. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for 6-azido-hexylamine.
Experimental Protocols
Illustrative Synthesis of 6-Azido-hexylamine from 6-Bromohexylamine
This protocol is a representative procedure based on standard organic synthesis methodologies for the conversion of alkyl halides to azides with amine protection.
Materials:
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6-Bromohexylamine hydrobromide
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Di-tert-butyl dicarbonate (Boc)₂O
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Triethylamine (TEA)
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Dichloromethane (DCM)
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Sodium azide (NaN₃)
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Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Protection of the Amine Group:
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Dissolve 6-bromohexylamine hydrobromide in a mixture of DCM and water.
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Add TEA to neutralize the hydrobromide.
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Add (Boc)₂O and stir at room temperature overnight.
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Extract the organic layer, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure to obtain N-Boc-6-bromohexylamine.
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Azide Substitution:
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Dissolve N-Boc-6-bromohexylamine in DMF.
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Add an excess of sodium azide.
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Heat the reaction mixture at 60-80°C and monitor by TLC until the starting material is consumed.
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Cool the reaction, dilute with water, and extract with EtOAc.
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Wash the organic layers with water and brine, dry over MgSO₄, and concentrate.
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Purify the crude product by column chromatography (EtOAc/hexanes) to yield N-Boc-6-azido-hexylamine.
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Deprotection of the Amine Group:
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Dissolve N-Boc-6-azido-hexylamine in DCM.
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Add an excess of TFA and stir at room temperature for 1-2 hours.
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Remove the solvent and excess TFA under reduced pressure.
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Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.
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Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate to afford 6-azido-hexylamine.
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General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating 6-azido-hexylamine to an alkyne-containing molecule.
Materials:
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6-Azido-hexylamine
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Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
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Prepare stock solutions of all reagents in a suitable solvent (e.g., water or DMSO).
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In a microcentrifuge tube, add the alkyne-functionalized molecule in buffer.
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Add 6-azido-hexylamine (typically in a slight excess).
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Prepare a premix of CuSO₄ and THPTA (e.g., 1:5 molar ratio) and add it to the reaction mixture.
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Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
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Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
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The conjugated product can be purified by methods suitable for the specific molecule, such as dialysis, size-exclusion chromatography, or HPLC.
Applications in Research and Drug Development
6-Azido-hexylamine is a versatile linker that enables a wide range of applications, particularly in the realm of bioconjugation for research and therapeutic purposes.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
A primary application of 6-azido-hexylamine is in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
This workflow highlights the dual functionality of 6-azido-hexylamine, first reacting via its amine to modify the antibody, and then utilizing its azide for the "click" conjugation of the drug payload.
Safety and Handling
6-Azido-hexylamine should be handled with care in a well-ventilated laboratory fume hood. It is classified as flammable and corrosive. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Azide compounds can be energetic and potentially explosive, especially when heated or in the presence of certain metals. Therefore, it is crucial to avoid strong heating and contact with heavy metals. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Azido-hexylamine is a powerful and versatile chemical tool with significant applications in scientific research and drug development. Its bifunctional nature, combining a reactive primary amine with a bioorthogonal azide group, enables the straightforward and efficient linking of diverse molecular entities. The advent of click chemistry has further solidified the importance of azido-functionalized linkers like 6-azido-hexylamine, facilitating the construction of complex bioconjugates such as ADCs with high precision and yield. As research in chemical biology and targeted therapeutics continues to advance, the utility of 6-azido-hexylamine is poised to expand, driving innovation in the design of novel diagnostics and therapeutics.
